2-(Adamantan-2-yl)acetic acid
Overview
Description
2-(Adamantan-2-yl)acetic acid is an organic compound featuring an adamantane core, a highly stable and symmetrical structure The adamantane moiety is known for its rigidity and diamond-like configuration, which imparts unique physical and chemical properties to its derivatives
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique geometry and lipophilicity .
Mode of Action
The adamantane moiety is known to increase the lipophilicity of compounds, which can enhance their interaction with lipid bilayers and proteins . This can lead to changes in the function or activity of these targets.
Biochemical Pathways
Adamantane derivatives have been shown to influence various biochemical processes due to their interactions with different biological targets .
Pharmacokinetics
The adamantane moiety is known to enhance the pharmacokinetics of drug candidates by increasing their lipophilicity and ensuring drug stability .
Result of Action
The interaction of adamantane derivatives with various biological targets can lead to changes in cellular functions and processes .
Biochemical Analysis
Biochemical Properties
The adamantane moiety in 2-(Adamantan-2-yl)acetic acid is known to interact with various enzymes and proteins The specific interactions of this compound with biomolecules have not been extensively studied
Cellular Effects
Adamantane derivatives have been used in drug delivery systems and surface recognition studies , suggesting that they may influence cellular processes
Molecular Mechanism
It is known that adamantane derivatives can act as alkylating agents , suggesting that this compound may exert its effects through alkylation of biomolecules
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been reported. Adamantane derivatives are generally stable due to their cage-like structure . Long-term effects on cellular function would need to be assessed in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Adamantane derivatives can undergo various transformations , but the specific metabolic pathways and enzymes involved in the metabolism of this compound remain to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Adamantan-2-yl)acetic acid typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as vanadium acetylacetonate (VO(acac)2). This reaction proceeds through a series of steps, including nucleophilic addition and subsequent hydrolysis, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Adamantan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
2-(Adamantan-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug delivery systems, particularly in targeting specific cells or tissues.
Comparison with Similar Compounds
- Adamantane-2-carboxylic acid
- N-(2-Adamantan-2-yl)acetamide
- 2,2’-(Adamantane-2,2-diyl)diacetic acid
Comparison: 2-(Adamantan-2-yl)acetic acid is unique due to its specific functional group arrangement, which imparts distinct reactivity and stability compared to other adamantane derivatives. For instance, while adamantane-2-carboxylic acid shares a similar core structure, the presence of the acetic acid moiety in this compound allows for different chemical transformations and applications .
Properties
IUPAC Name |
2-(2-adamantyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKBENCOHRLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26082-22-4 | |
Record name | 2-(adamantan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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